molecular formula C19H20F3NO B084969 Boxidine CAS No. 10355-14-3

Boxidine

Numéro de catalogue B084969
Numéro CAS: 10355-14-3
Poids moléculaire: 335.4 g/mol
Clé InChI: FOCUKKUAGZPPCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Boxidine is a chemical substance that affects cholesterol biosynthesis by inhibiting the enzyme 7-dehydrocholesterol reductase (DHCR7), leading to the accumulation of desmosterol . It is a chemical class substance .


Molecular Structure Analysis

Boxidine has a molecular formula of C19H20F3NO . The exact mass is 335.1497 and the molecular weight is 335.37 . The analysis of the molecular structure of Boxidine would involve understanding the arrangement of these atoms and the bonds between them.

Applications De Recherche Scientifique

  • Effects of Boxidine on Human Serum Sterols and Neoplasms by Salman Gailani, J. Holland, Aaron Glick (1972) - This study investigated the effects of Boxidine, a hypocholesteremic agent, on patients with neoplasms who had progressed beyond conventional therapy. The research found that Boxidine, administered in daily doses of 60 mg and 120 mg for durations ranging from 17 to 62 days, led to a regression in an adrenal carcinoma in one patient. Additionally, a decrease in serum cholesterol was observed in 9 of the 13 patients, and 7‐dehydrocholesterol appeared in the serum of all the patients tested. Side effects included anorexia, nausea, and vomiting, particularly associated with the higher dose【Gailani, Holland, & Glick, 1972】source.

Propriétés

IUPAC Name

1-[2-[4-[4-(trifluoromethyl)phenyl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3NO/c20-19(21,22)17-7-3-15(4-8-17)16-5-9-18(10-6-16)24-14-13-23-11-1-2-12-23/h3-10H,1-2,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCUKKUAGZPPCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCOC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70145896
Record name Boxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boxidine

CAS RN

10355-14-3
Record name Boxidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010355143
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Boxidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70145896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BOXIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MJ40K4117
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boxidine
Reactant of Route 2
Reactant of Route 2
Boxidine
Reactant of Route 3
Reactant of Route 3
Boxidine
Reactant of Route 4
Reactant of Route 4
Boxidine
Reactant of Route 5
Reactant of Route 5
Boxidine
Reactant of Route 6
Reactant of Route 6
Boxidine

Citations

For This Compound
61
Citations
S Gailani, JF Holland, A Glick - Clinical Pharmacology & …, 1972 - Wiley Online Library
… given boxidine for one week disappeared 3 weeks after discontinuation of the drug. Long-term administration of boxidine … treated with boxidine, ~ led to the initiation of the present study. …
Number of citations: 5 ascpt.onlinelibrary.wiley.com
S Gordon, WP Cekleniak - Journal of Medicinal Chemistry, 1968 - ACS Publications
… The results of treating two dogs orally with boxidine are … The effects of different levels of boxidine on various organs and their … of boxidine resulting in marked sterol depletion, they were …
Number of citations: 7 pubs.acs.org
K Takada, N Sakuragawa, K Watanabe - Brain and Development, 1980 - hero.epa.gov
Effects of a hypocholesterolemic agent, boxidine, to the suckling rats: A morphological approach for experimental lipidosis | Health & Environmental Research Online (HERO) | US …
Number of citations: 0 hero.epa.gov
Z Hruban, A Slesers, I Aschenbrenner - Toxicology and Applied …, 1973 - Elsevier
Chlorcyclizine, its derivatives (norchlorocyclizine, homochlorcyclizine, cyclizine, hydroxyzine and meclizine), some hypocholesterolemic agents (triparanol, haloperidol, boxidine) and …
Number of citations: 53 www.sciencedirect.com
F Dalenc, M Poirot… - Current Medicinal …, 2015 - ingentaconnect.com
… Tam and PBPE present structural similitudes to triparanol and boxidine, respectively (see … the accumulation of desmosterol [42-44] and boxidine is an inhibitor of 3β-hydroxysteroid-Δ7-…
Number of citations: 28 www.ingentaconnect.com
BC BALDWIN - 1983 - portlandpress.com
The inhibition of cholesterol biosynthesis has been a pharmacological target for many years, with the linking of elevated plasma lipid concentrations, atherosclerosis and increased risk …
Number of citations: 36 portlandpress.com
LJ Chinn, KW Salamon - Journal of Medicinal Chemistry, 1977 - ACS Publications
Numerous aryloxy derivatives containing a lipophilic group have been found to possess hypolipidemic activity. This has prompted the preparation of various derivatives of 3-hydroxy-17, …
Number of citations: 6 pubs.acs.org
RH Michell, D Allan, M Bowley… - Journal of Pharmacy …, 1976 - academic.oup.com
A large variety of amphiphilic cationic drugs which are in widespread clinical use produce a generalized phospholipidosis when administered for prolonged periods. These drugs, which …
Number of citations: 53 academic.oup.com
N SAKURAGAWA, K WATANABE… - …, 1979 - WILEY-LISS DIV JOHN WILEY & …
Number of citations: 0
F Shimura, K Oizumi, N Hosoya - Vitamins, 1975
Number of citations: 0

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.